3-(Fluorosulfonyl)benzoic acid

Catalog No.
S749513
CAS No.
454-95-5
M.F
C7H5FO4S
M. Wt
204.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Fluorosulfonyl)benzoic acid

CAS Number

454-95-5

Product Name

3-(Fluorosulfonyl)benzoic acid

IUPAC Name

3-fluorosulfonylbenzoic acid

Molecular Formula

C7H5FO4S

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C7H5FO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)

InChI Key

VWYMBWGOJRULOV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)O
  • Organic Synthesis

    The fluorosulfonyl group (-SO2F) in 3-FBA is a strong electron-withdrawing group. This property can activate the aromatic ring for further functionalization reactions in organic synthesis. Research suggests its use as a building block for the synthesis of more complex molecules with desired properties [Source: A study on the reactivity of fluorosulfonyl-substituted aromatics can be found here ( )].

  • Material Science

    The fluorosulfonyl group can also influence the physical and chemical properties of materials. 3-FBA could potentially be incorporated into polymers or other materials to introduce desirable features like thermal stability, acidity, or conductivity. More research is needed to explore this application in detail.

  • Medicinal Chemistry

    The specific functionality of 3-FBA might be of interest for medicinal chemists. The fluorosulfonyl group can participate in various interactions with biological targets, potentially leading to the development of novel pharmaceuticals. However, further investigation into its biological activity and potential toxicity is necessary.

3-(Fluorosulfonyl)benzoic acid is an aromatic compound characterized by the presence of a fluorosulfonyl group attached to the benzene ring at the meta position relative to the carboxylic acid functional group. Its molecular formula is C₇H₅FO₄S, and it has a molecular weight of approximately 204.176 g/mol. The compound exhibits a unique structure that combines both acidic and sulfonyl functionalities, making it of interest in various chemical and biological applications .

Typical of carboxylic acids and sulfonyl compounds. Notable reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing it to react with bases to form salts.
  • Nucleophilic Substitution: The fluorosulfonyl group can undergo nucleophilic attack, leading to the substitution of the fluorine atom by various nucleophiles.
  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.

These reactions highlight its potential utility in organic synthesis and medicinal chemistry.

The synthesis of 3-(fluorosulfonyl)benzoic acid typically involves the following methods:

  • Direct Sulfonation: Starting from benzoic acid, the introduction of a fluorosulfonyl group can be achieved through sulfonation reactions using suitable reagents such as sulfur trioxide and fluorinated agents.
  • Functional Group Transformation: Existing benzoic acids can be modified through various chemical transformations to introduce the fluorosulfonyl moiety.
  • Fluorination Reactions: Fluorination techniques can be employed to convert sulfonyl groups into fluorosulfonyl groups, often requiring specific conditions to ensure selectivity and yield .

3-(Fluorosulfonyl)benzoic acid has potential applications in several fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound in drug development.
  • Material Science: It can be utilized in the synthesis of polymers or materials with specific properties due to its functional groups.
  • Chemical Synthesis: The compound can act as an intermediate in various organic synthesis pathways, facilitating the creation of more complex molecules .

Several compounds share structural similarities with 3-(fluorosulfonyl)benzoic acid. Here are some notable examples:

Compound NameStructureUnique Features
3-(Trifluoromethyl)benzoic acidC₈H₅F₃O₂Contains a trifluoromethyl group
4-(Fluorosulfonyl)benzoic acidC₇H₅FO₄SSubstituent at para position
2-(Fluorosulfonyl)benzoic acidC₇H₅FO₄SSubstituent at ortho position

Uniqueness: 3-(Fluorosulfonyl)benzoic acid is distinct due to its combination of both a carboxylic acid and a fluorosulfonyl group at the meta position, which may confer unique reactivity profiles and biological activities compared to its analogs.

3-(Fluorosulfonyl)benzoic acid (CAS 454-95-5) emerged as a structurally unique organosulfur compound in the mid-20th century. Early synthetic routes involved diazotization and fluorination of benzoic acid derivatives, as evidenced by patents describing methods to introduce fluorosulfonyl groups via sulfuryl chloride intermediates. Its development accelerated with advancements in click chemistry, particularly sulfur(VI) fluoride exchange (SuFEx), where it serves as a versatile hub for covalent bond formation. The compound gained prominence in materials science and chemical biology due to its dual functionality: a reactive fluorosulfonyl group (-SO₂F) and a carboxylic acid (-COOH) anchor.

Structural Classification and Nomenclature

This compound belongs to the class of meta-substituted benzoic acids with the following characteristics:

PropertyValue
IUPAC Name3-(Fluorosulfonyl)benzoic acid
Molecular FormulaC₇H₅FO₄S
Molecular Weight204.18 g/mol
CAS Registry Number454-95-5
Common Synonyms3-Carboxybenzenesulfonyl fluoride; NSC 85599

The benzene ring features a carboxylic acid group at position 1 and a fluorosulfonyl group (-SO₂F) at position 3, creating a planar structure with distinct electronic effects.

Chemical Significance in Organosulfur Chemistry

The fluorosulfonyl group confers exceptional reactivity, enabling participation in nucleophilic substitution and SuFEx reactions. Key roles include:

  • Covalent bonding: Acts as an electrophilic hub for synthesizing sulfonate esters and amides.
  • Click chemistry: Facilitates rapid, selective coupling with amines and alcohols under mild conditions.
  • Materials functionalization: Anchors organic molecules to inorganic surfaces via silane intermediates.

This dual functionality makes it invaluable for designing probes in chemical biology and polymer networks.

Fundamental Molecular Characteristics

Physical Properties

  • Melting Point: 147–153°C
  • Solubility: Moderate in polar aprotic solvents (e.g., acetonitrile, dimethylformamide).
  • LogP: 1.29, indicating moderate hydrophobicity.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.05 (d, J = 7.3 Hz, 2H), 7.62–7.45 (m, 3H).
  • ¹⁹F NMR: δ 59.0 ppm (singlet).
  • IR: Strong bands at 1705 cm⁻¹ (C=O) and 1370 cm⁻¹ (S=O).

Computational Insights

  • Polar Surface Area: 71 Ų, reflecting high polarity.
  • Electrostatic Potential: The fluorosulfonyl group exhibits significant electron-withdrawing effects, stabilizing transition states in substitution reactions.

Molecular Structure and Composition

Empirical Formula and Molecular Weight

3-(Fluorosulfonyl)benzoic acid possesses the empirical formula C7H5FO4S, representing a substituted benzoic acid derivative with a fluorosulfonyl functional group positioned at the meta position relative to the carboxylic acid group [1] [2] [3]. The molecular weight of this compound is precisely 204.176 grams per mole, as determined through high-resolution mass spectrometry and confirmed across multiple authoritative chemical databases [1] [3] [4]. The molecular composition consists of seven carbon atoms, five hydrogen atoms, one fluorine atom, four oxygen atoms, and one sulfur atom, forming a compact aromatic structure with two distinct reactive functional groups [2] [5] [4].

The structural framework is based on a benzene ring core carrying both a carboxylic acid substituent and a fluorosulfonyl group [2] [3]. The fluorosulfonyl moiety (-SO2F) contributes significantly to the molecular weight, accounting for approximately 33% of the total molecular mass [1] [4]. This dual functionality imparts unique chemical properties that distinguish 3-(Fluorosulfonyl)benzoic acid from both simple benzoic acid derivatives and other organofluorine compounds [2] [5] [3].

Crystallographic Parameters

While comprehensive single-crystal X-ray diffraction data specifically for 3-(Fluorosulfonyl)benzoic acid remains limited in the current literature, the compound exhibits typical crystalline behavior consistent with substituted benzoic acid derivatives [5] [6] [7]. The melting point range of 147-153°C indicates a well-ordered crystalline structure with moderate intermolecular interactions [5] [6] [4]. The solid-state form appears as a white to pale yellow crystalline material, suggesting minimal crystal defects and high purity in the crystalline phase [7] [8].

Comparative studies of related fluorosulfonyl aromatic compounds demonstrate that such structures typically adopt orthorhombic or monoclinic crystal systems, with extensive hydrogen bonding networks involving the carboxylic acid functionality [9] [10]. The presence of the fluorosulfonyl group introduces additional intermolecular interactions through sulfur-oxygen contacts and potential fluorine-hydrogen interactions [10] [11]. The density of 1.538 ± 0.06 grams per cubic centimeter indicates efficient molecular packing within the crystal lattice [12] [7] [8].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

454-95-5

Wikipedia

3-(Fluorosulphonyl)benzoic acid

Dates

Modify: 2023-08-15

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